molecular formula C10H8N2O2S B11886379 Methyl 5-(thiazol-5-yl)nicotinate CAS No. 1346687-53-3

Methyl 5-(thiazol-5-yl)nicotinate

Cat. No.: B11886379
CAS No.: 1346687-53-3
M. Wt: 220.25 g/mol
InChI Key: NNERQRDCUCKKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(thiazol-5-yl)nicotinate typically involves the condensation of thiazole derivatives with nicotinic acid or its esters. One common method includes the reaction of 5-bromo-2-methylthiazole with methyl nicotinate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(thiazol-5-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized thiazole derivatives, reduced nicotinate esters, and various substituted thiazole compounds. These products can exhibit diverse biological activities and are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 5-(thiazol-5-yl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(thiazol-5-yl)nicotinate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce anticancer activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(imidazol-5-yl)nicotinate
  • Methyl 5-(oxazol-5-yl)nicotinate
  • Methyl 5-(pyridyl-5-yl)nicotinate

Uniqueness

Methyl 5-(thiazol-5-yl)nicotinate is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs. For example, the sulfur atom in the thiazole ring can participate in specific interactions that are not possible with oxygen or nitrogen atoms in similar compounds .

Properties

CAS No.

1346687-53-3

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

methyl 5-(1,3-thiazol-5-yl)pyridine-3-carboxylate

InChI

InChI=1S/C10H8N2O2S/c1-14-10(13)8-2-7(3-11-4-8)9-5-12-6-15-9/h2-6H,1H3

InChI Key

NNERQRDCUCKKSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CN=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.